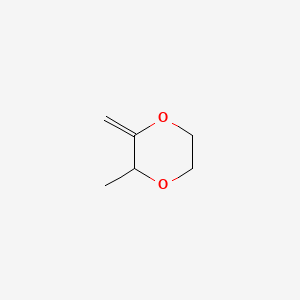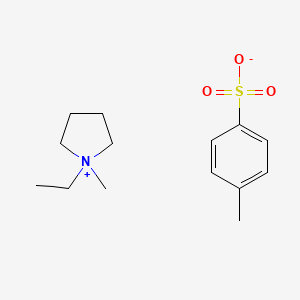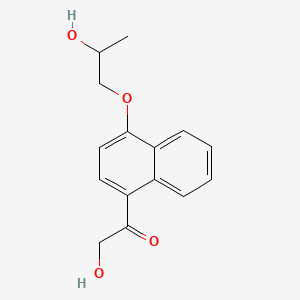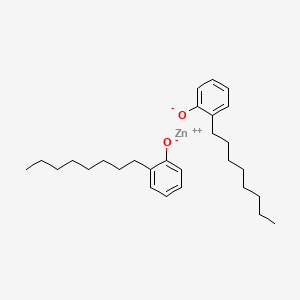
Zinc bis(octylphenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(octylphenolate) is an organozinc compound with the chemical formula C28H42O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of zinc coordinated with two octylphenolate ligands, making it a valuable material for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of zinc acetate with octylphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of zinc bis(octylphenolate) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The octylphenolate ligands can be substituted with other ligands, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a wide range of organozinc compounds with different properties .
Wissenschaftliche Forschungsanwendungen
Zinc bis(octylphenolate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism by which zinc bis(octylphenolate) exerts its effects involves the coordination of zinc with the octylphenolate ligands. This coordination enhances the stability and reactivity of the compound. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
Uniqueness
Zinc bis(octylphenolate) is unique due to its specific coordination with octylphenolate ligands, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
84878-49-9 |
|---|---|
Molekularformel |
C28H42O2Zn |
Molekulargewicht |
476.0 g/mol |
IUPAC-Name |
zinc;2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Zn/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
DYPVJLXAFINGJI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


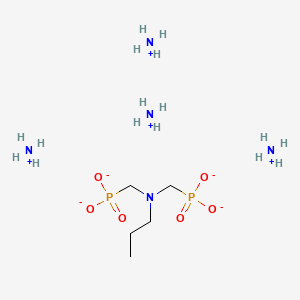
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
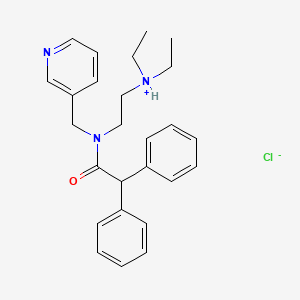
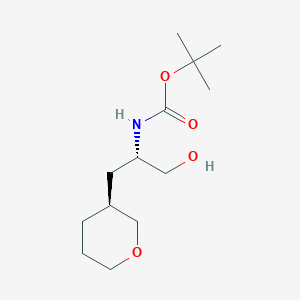
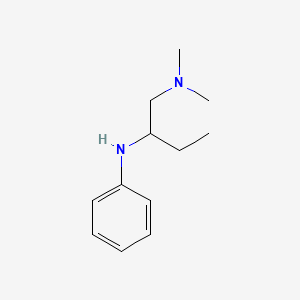

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

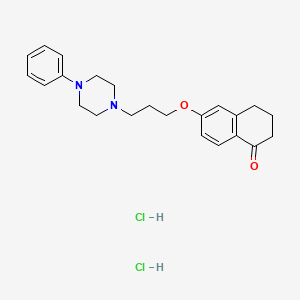
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

